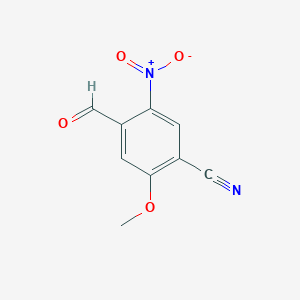
4-Formyl-2-methoxy-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzonitrile, characterized by the presence of formyl, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-formyl-2-methoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-Formyl-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates, which can further react with electrophiles.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Formyl-2-methoxy-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.
科学的研究の応用
4-Formyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structural features are of interest in medicinal chemistry for designing molecules with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various industrial applications, including the manufacture of dyes and pigments.
作用機序
The mechanism of action of 4-formyl-2-methoxy-5-nitrobenzonitrile depends on its specific application and the context in which it is used
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Formyl Group: The formyl group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially modifying their function.
Methoxy Group: The methoxy group can influence the compound’s solubility and electronic properties, affecting its overall reactivity and interactions.
類似化合物との比較
4-Formyl-2-methoxy-5-nitrobenzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Methoxy-4-nitrobenzonitrile: Similar in structure but lacks the formyl group
4-Methoxy-2-nitrobenzonitrile: Lacks the formyl group, leading to different chemical properties and uses.
4-Formyl-3-methoxybenzonitrile: Similar but with different positioning of the nitro group, affecting its chemical behavior and applications.
特性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
4-formyl-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O4/c1-15-9-3-7(5-12)8(11(13)14)2-6(9)4-10/h2-3,5H,1H3 |
InChIキー |
JIFFIJNUXZJVBP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)













